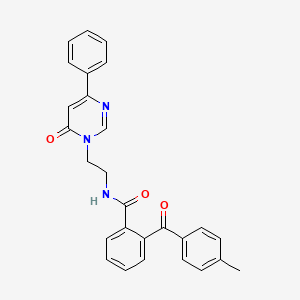

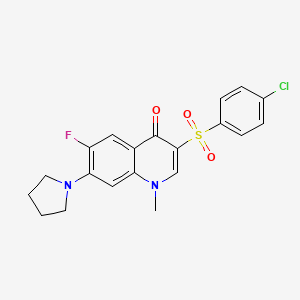

![molecular formula C23H15BrN4O2 B2703543 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291862-10-6](/img/structure/B2703543.png)

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of nitroimidazole with phenacyl bromide derivatives in the presence of a base . The formation of these compounds is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular SNAr reaction, with the loss of the nitro group as potassium nitrite .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by El-Hashash et al. (2012) focused on the synthesis of various phthalazine derivatives, including triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-phthalazine compounds, to evaluate their antimicrobial properties. These compounds showed promising antimicrobial activity, indicating their potential as bioactive agents (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

Another research effort by Sridhara et al. (2010) designed and synthesized new 2-substituted phthalazin-1(2H)-one derivatives with antimicrobial activities. These compounds were evaluated against various bacterial and fungal strains, with several demonstrating effective antimicrobial properties (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).

Anticancer Activity

- A series of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, a related scaffold, were synthesized and evaluated for their anticancer activities by Saad and Moustafa (2011). Some compounds exhibited significant cytotoxic activities against various cancer cell lines, highlighting the anticancer potential of these structures (Saad & Moustafa, 2011).

Novel Core Skeleton for Drug Design

- Poli et al. (2011) identified the 2-phenylphthalazin-1(2H)-one (PHTZ) ring system as a novel core skeleton for the design of human A3 adenosine receptor antagonists. The study discovered high-affinity and selective antagonists within this series, demonstrating the versatility of the phthalazine scaffold in drug design (Poli, Catarzi, Colotta, Varano, Filacchioni, Daniele, Trincavelli, Martini, Paoletta, & Moro, 2011).

Synthesis Techniques and Characterization

- Shekouhy and Hasaninejad (2012) described a catalyst-free, one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones under ultrasonic irradiation, using a neutral ionic liquid as the reaction medium. This method allows for the synthesis of a broad range of structurally diverse products efficiently and with good yields (Shekouhy & Hasaninejad, 2012).

Propriétés

IUPAC Name |

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPADJYVBPSDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

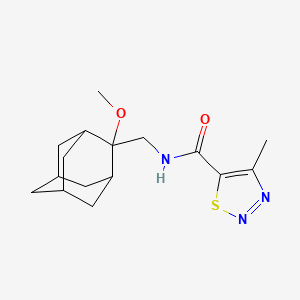

![Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2703462.png)

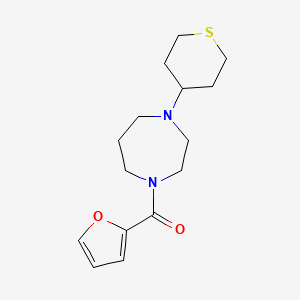

![3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2703463.png)

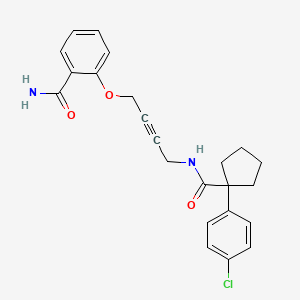

![N-[[4-(2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2703465.png)

![2,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2703469.png)

![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)

![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)